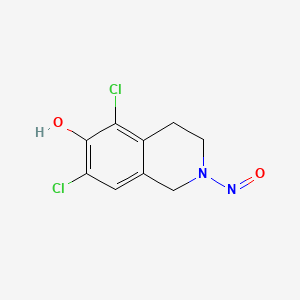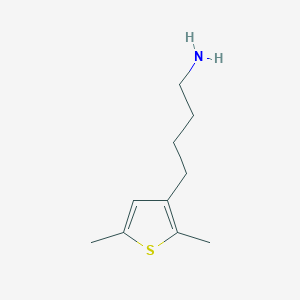
4-(2,5-Dimethylthiophen-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylthiophen-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NS It features a thiophene ring substituted with two methyl groups and an amine group attached to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Alkylation: The thiophene ring is then alkylated with appropriate alkyl halides to introduce the dimethyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
4-(2,5-Dimethylthiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to biological targets. This compound may modulate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylthiophen-3-amine: Similar structure but lacks the butane chain.
1-(2,5-Dimethylthiophen-3-yl)butan-1-one: Contains a ketone group instead of an amine.
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Features a bromine atom and aniline structure.
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of both the thiophene ring and butane chain, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17NS |
|---|---|
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
4-(2,5-dimethylthiophen-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-8-7-10(9(2)12-8)5-3-4-6-11/h7H,3-6,11H2,1-2H3 |
Clé InChI |
ZZZKYYSQUXJDTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


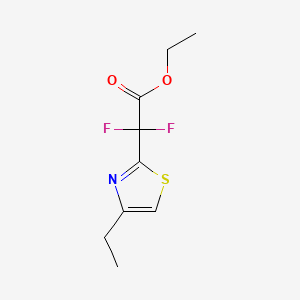
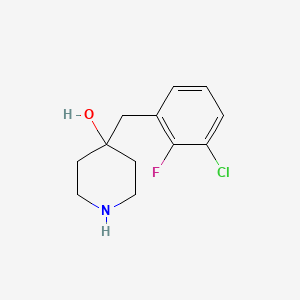
![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
![9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
![N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)
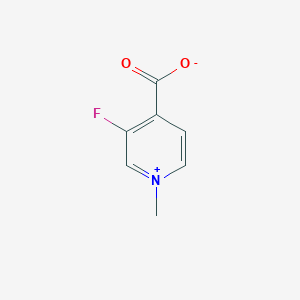
![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
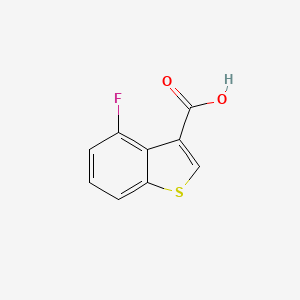
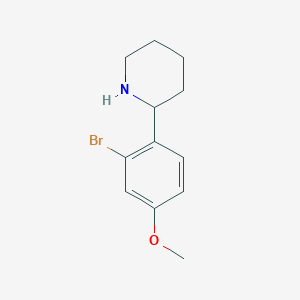
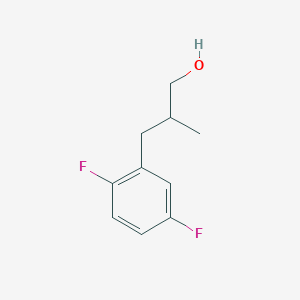

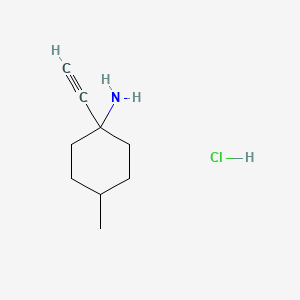
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
